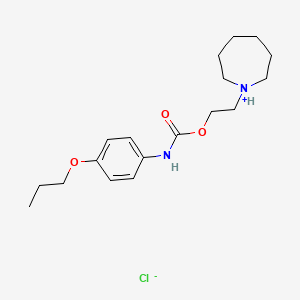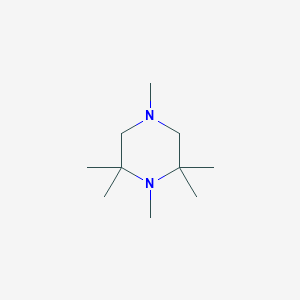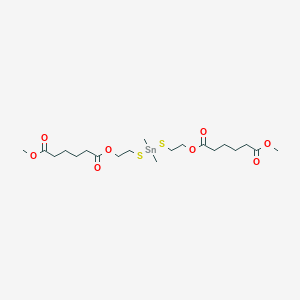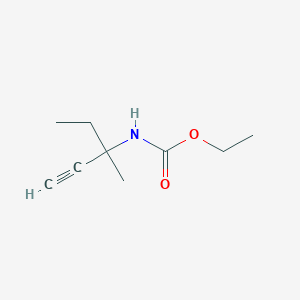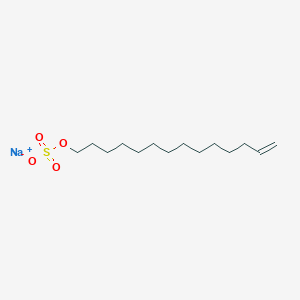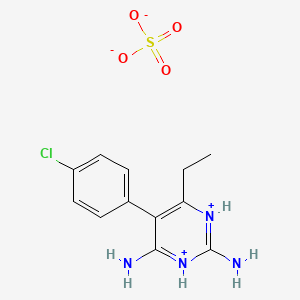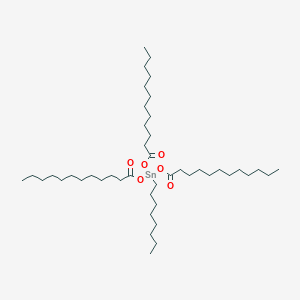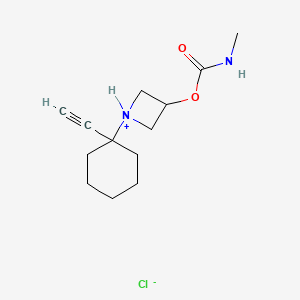
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexyl ring, an azetidinol moiety, and a methylcarbamate ester. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
The synthesis of 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the formation of the ethynylcyclohexyl intermediate. This can be achieved through the reaction of cyclohexanone with ethynylmagnesium bromide under controlled conditions.
- The next step is the introduction of the azetidinol moiety. This is typically done by reacting the ethynylcyclohexyl intermediate with azetidine in the presence of a suitable catalyst.
- The final step involves the esterification of the azetidinol intermediate with methylcarbamic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinol or methylcarbamate groups are replaced by other functional groups.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
科学研究应用
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology
- In biological research, it serves as a probe to study enzyme mechanisms and protein-ligand interactions.
-
Medicine
- The compound has potential therapeutic applications, including as an anticonvulsant and muscle relaxant. Its unique structure allows it to interact with specific molecular targets in the nervous system.
-
Industry
- In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
相似化合物的比较
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride can be compared with other similar compounds:
-
Similar Compounds
Ethinamate: A related compound with similar sedative and muscle relaxant properties.
Meprobamate: Another carbamate derivative used as an anxiolytic and muscle relaxant.
Methocarbamol: A muscle relaxant with a similar mechanism of action but different chemical structure.
-
Uniqueness
- The presence of the ethynyl group in this compound distinguishes it from other compounds, providing unique reactivity and binding properties.
属性
CAS 编号 |
60752-91-2 |
|---|---|
分子式 |
C13H21ClN2O2 |
分子量 |
272.77 g/mol |
IUPAC 名称 |
[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-methylcarbamate;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-13(7-5-4-6-8-13)15-9-11(10-15)17-12(16)14-2;/h1,11H,4-10H2,2H3,(H,14,16);1H |
InChI 键 |
IBFKEWYKXTYFOQ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1C[NH+](C1)C2(CCCCC2)C#C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


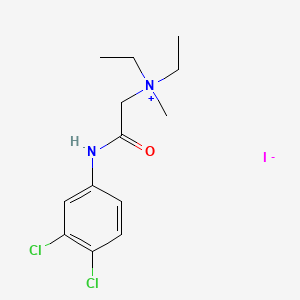
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
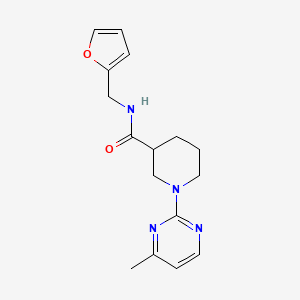

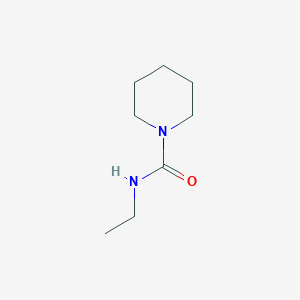
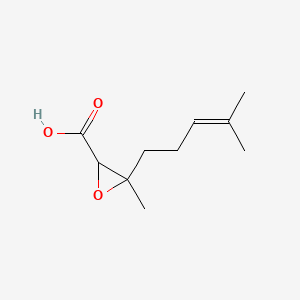
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
